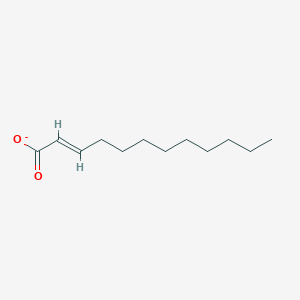

(E)-dodec-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-dodec-2-enoate is an unsaturated fatty acid anion that is the conjugate base of trans-2-dodecenoic acid obtained by deprotonation of the carboxy group; major species at pH 7.3. It is an unsaturated fatty acid anion and a medium-chain fatty acid anion. It is a conjugate base of a trans-2-dodecenoic acid.

Aplicaciones Científicas De Investigación

Food Industry

(E)-Dodec-2-enoate is utilized as a flavoring agent due to its pleasant aroma and taste profile. It is often incorporated into food products to enhance flavor and appeal. The compound's safety and efficacy as a food additive have been evaluated by regulatory bodies, ensuring compliance with safety standards for consumption.

Pharmaceuticals

In pharmaceutical research, this compound serves as a precursor for the synthesis of bioactive compounds. Its unsaturated structure allows for various chemical modifications, facilitating the development of new drug candidates. For instance, it has been explored in the context of drug delivery systems where its ester bond can be hydrolyzed to release active pharmaceutical ingredients.

Agricultural Applications

The compound has shown potential as an insect attractant in pest management strategies. Research indicates that this compound can be used in traps to lure specific insect species, thereby aiding in monitoring and controlling pest populations in agricultural settings. A notable study demonstrated the effectiveness of a blend containing this compound as a sex attractant for certain pests, highlighting its role in integrated pest management (IPM) programs .

Case Study 1: Insect Attractant Research

A study conducted in Southeastern Anatolia tested the effectiveness of an attractant formulation containing this compound for capturing male insects of specific pest species. The results indicated a significant increase in capture rates when using traps baited with this compound compared to control traps without it. This application underscores the potential of this compound in sustainable agriculture by reducing reliance on chemical pesticides .

Case Study 2: Flavoring Agent Evaluation

In a controlled sensory evaluation study, food scientists assessed the impact of this compound on consumer preference for various food products. The findings revealed that products containing this compound were rated higher for overall acceptability compared to those without it. This research supports the use of this compound as an effective flavoring agent that can enhance consumer enjoyment and marketability of food items.

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Food Industry | Flavoring agent | Enhances taste and aroma; evaluated for safety |

| Pharmaceuticals | Precursor for drug synthesis | Facilitates development of bioactive compounds |

| Agriculture | Insect attractant | Effective in pest management strategies |

Propiedades

Fórmula molecular |

C12H21O2- |

|---|---|

Peso molecular |

197.29 g/mol |

Nombre IUPAC |

(E)-dodec-2-enoate |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14)/p-1/b11-10+ |

Clave InChI |

PAWGRNGPMLVJQH-ZHACJKMWSA-M |

SMILES isomérico |

CCCCCCCCC/C=C/C(=O)[O-] |

SMILES canónico |

CCCCCCCCCC=CC(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.